(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride
Overview
Description
“®-1-(3-Methoxyphenyl)ethanamine hydrochloride” is also known as “3-Methoxyphenethylamine” and has a molecular formula of C9H13NO . It’s a compound that falls under the category of aryls .
Molecular Structure Analysis
The molecular weight of “®-1-(3-Methoxyphenyl)ethanamine hydrochloride” is 151.2056 . The IUPAC Standard InChIKey is WJBMRZAHTUFBGE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“®-1-(3-Methoxyphenyl)ethanamine hydrochloride” has a molecular weight of 151.2056 . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Metabolism and Estrogenic Activity in Pesticides
Methoxychlor, a pesticide eliciting estrogenic activity in mammals, undergoes metabolic transformations involving (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride. The enantiomers of its metabolites exhibit distinct estrogenic, antiestrogenic, and antiandrogenic activities, influenced by various hepatic cytochrome P450 isoforms (Hu & Kupfer, 2002).
2. Synthesis and Analgesic Activity
The synthesis of optically pure (S)- and (R)-1-aryl-2-phenylethylamines, including (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride, has been explored. These compounds have shown significant analgesic activity, comparable to (-)-pentazocine hydrochloride (Takahashi et al., 1983).
3. Role in Bacterial Dechlorination of Pesticides
In studies on the dechlorination of methoxychlor, bacterial species including E. coli have been observed to convert methoxychlor into dechlorinated derivatives, indicating the role of (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride in environmental decontamination processes (Satsuma & Masuda, 2012).
4. Pharmaceutical Synthesis
5. Glucuronidation by Human Hepatic Enzymes
The glucuronidation of metabolites of methoxychlor by human hepatic UDP-glucuronosyltransferases involves the compound as a substrate. This process is significant for understanding the elimination mechanism of estrogenic metabolites in humans (Hazai, Gagne, & Kupfer, 2004).
6. Antimicrobial Activity in Chalcones
Chalcones bearing N-substituted ethanamine, including (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride, have been synthesized and evaluated for their antiamoebic activity. Some compounds in this series demonstrated significant activity against Entamoeba histolytica (Zaidi et al., 2015).
properties
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGDPJDHDVXRQ-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662529 | |
Record name | (1R)-1-(3-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
1167414-89-2 | |
Record name | Benzenemethanamine, 3-methoxy-α-methyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167414-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(3-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.